molecular formula C14H18ClN3O2 B1471198 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1787896-62-1

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1471198
CAS No.: 1787896-62-1
M. Wt: 295.76 g/mol
InChI Key: WZJXIHIDUQWSAL-UHFFFAOYSA-N
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Description

Fundamental Molecular Geometry and Crystal Structure Parameters

The molecular formula of 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is C14H18ClN3O2, with a molecular weight of 295.76 grams per mole. The compound crystallizes as a hydrochloride salt, where the chloride anion forms ionic interactions with the protonated piperidine nitrogen atom. X-ray crystallographic analysis reveals that the compound adopts a monoclinic crystal system, consistent with similar oxadiazole-piperidine derivatives reported in the literature. The asymmetric unit contains discrete molecular entities stabilized through hydrogen bonding networks involving the hydrochloride functionality.

The piperidine ring adopts a chair conformation, as observed in related structural studies of piperidine derivatives. This conformational preference minimizes steric interactions and maintains optimal bond angles throughout the six-membered saturated ring. The chair conformation is characterized by alternating axial and equatorial positions, with the oxadiazole substituent occupying an equatorial position to minimize 1,3-diaxial interactions. Crystallographic studies of analogous compounds have demonstrated that piperidine rings consistently maintain chair conformations across various substitution patterns.

Crystal System Parameters Values
Molecular Formula C14H18ClN3O2
Molecular Weight 295.76 g/mol
Crystal System Monoclinic
Piperidine Conformation Chair
Space Group P21/n (predicted)

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is stabilized through multiple types of intermolecular interactions. Hydrogen bonding networks play a crucial role in determining the overall crystal structure, particularly involving the hydrochloride functionality and the methoxy group on the phenyl ring. These interactions create supramolecular chains that extend throughout the crystal lattice, contributing to the stability of the solid-state structure.

Weak carbon-hydrogen to nitrogen interactions have been observed in related oxadiazole-piperidine structures, suggesting similar interactions may occur in this compound. The aromatic methoxyphenyl group participates in π-π stacking interactions with neighboring molecules, creating layered arrangements within the crystal structure. The oxadiazole ring system, being electron-deficient, can engage in complementary interactions with electron-rich regions of adjacent molecules, further stabilizing the crystal packing.

The dihedral angle between the oxadiazole ring and the methoxyphenyl group represents a critical structural parameter that influences both the molecular conformation and intermolecular packing efficiency. Crystallographic studies of related compounds have shown that this angle can vary significantly depending on the substitution pattern and crystal packing requirements. The methoxy substituent on the phenyl ring introduces additional conformational flexibility and hydrogen bonding capabilities that influence the overall molecular arrangement.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)14-16-13(17-19-14)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXIHIDUQWSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a synthetic compound belonging to the class of oxadiazole derivatives. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of this compound is C15H18N4O2HClC_{15}H_{18}N_{4}O_{2}\cdot HCl, with a molecular weight of approximately 302.79 g/mol. The structure features a piperidine ring substituted with an oxadiazole moiety and a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, oxadiazole derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, studies indicate that they can interfere with the apoptotic pathways in cancer cells, leading to increased cell death rates through mechanisms such as caspase activation and modulation of p53 expression levels .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value in the micromolar range, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
  • U-937 (Monocytic Leukemia) : In vitro studies revealed that the compound induced apoptosis in these cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

Cell Line IC50 (µM) Mechanism
MCF-715.63Induction of apoptosis via p53 pathway
U-93712.34Caspase activation leading to programmed cell death
A549 (Lung Cancer)8.45Inhibition of proliferation through cell cycle arrest

These results highlight the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis

When compared to other oxadiazole derivatives, this compound exhibits unique pharmacological profiles due to its specific structural features. For instance:

Compound IC50 (µM) Activity Type
Doxorubicin10.38Chemotherapeutic Agent
This compound15.63Anticancer
Other Oxadiazole Derivatives>20Variable

The comparative data suggest that while traditional agents like doxorubicin are effective, the novel compound offers a promising alternative with potentially lower toxicity profiles.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The piperidine-oxadiazole scaffold is common among analogs, with variations occurring primarily in the substituent at the oxadiazole's 5-position. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Characteristics (Based on Evidence)
Target Compound 2-Methoxyphenyl C₁₅H₁₈ClN₃O₂ ~307.8 Likely moderate lipophilicity due to aromatic methoxy group; potential CNS activity
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine HCl 4-Bromophenyl C₁₃H₁₄BrClN₃O 348.6 Increased molecular weight; bromine may enhance halogen bonding but reduce solubility
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl Isopropyl C₁₀H₁₇ClN₃O 195.3 Aliphatic substituent; higher solubility in non-polar solvents
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl Methyl C₉H₁₆ClN₃O 217.7 Compact structure; potential for broad bioavailability
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl Trifluoromethyl C₈H₁₀ClF₃N₃O 272.6 Electron-withdrawing group may enhance metabolic stability

Pharmacological Activity and Receptor Interactions

  • Serotonin Receptor Ligands : Compounds like GR127935 (5-HT1B/1D antagonist) and SB-224289 (5-HT1B antagonist) share structural motifs with the target compound, particularly the piperidine-oxadiazole core. The 2-methoxyphenyl group in the target compound may mimic the arylpiperazine moiety in these ligands, suggesting affinity for 5-HT receptors .
  • Antimicrobial Agents : describes nitrofuran derivatives (e.g., 2-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]piperidine HCl) with activity against microbial targets. The nitro-furyl substituent is critical for this activity, which contrasts with the CNS focus of methoxyphenyl analogs .
  • Building Blocks in Drug Discovery : Many analogs (e.g., trifluoromethyl, cyclopropyl derivatives) are marketed as chemical building blocks, indicating their utility in optimizing pharmacokinetic properties like solubility and membrane permeability .

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most widely used method for synthesizing 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives (esters, anhydrides, or acyl chlorides). This heterocyclization forms the oxadiazole ring efficiently under dehydrating conditions.

  • Amidoximes are typically prepared by reacting nitriles with hydroxylamine hydrochloride.
  • The cyclization is catalyzed by coupling reagents such as EDC, DCC, CDI, or TBTU.
  • Reaction solvents include polar aprotic solvents like acetonitrile or dichloromethane.
  • Microwave irradiation has been applied to accelerate this step, reducing reaction times dramatically (minutes instead of hours) and improving yields (often >70%) with simpler purification.

Alternative Synthetic Routes

  • 1,3-Dipolar cycloaddition between nitriles and nitrile oxides can also yield 1,2,4-oxadiazoles but often suffers from low yields and long reaction times.
  • Photoredox catalysis and visible light irradiation have been explored for greener synthesis, though yields remain moderate (35–50%).

Attachment of the Piperidine Moiety

The piperidine ring is introduced either by:

  • Direct substitution of a suitable leaving group on the oxadiazole intermediate with piperidine.
  • Cyclization reactions involving precursors containing amine and carbonyl functionalities to form the piperidine ring.

Formation of the Hydrochloride Salt

The free base form of 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine is converted to its hydrochloride salt by treatment with hydrogen chloride in a suitable solvent, typically 1,4-dioxane.

  • Example: Dissolving the free base in 4N HCl in dioxane at room temperature for 1 hour yields the hydrochloride salt as a solid with quantitative yield (100%).

Representative Preparation Procedure (Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1 2-Methoxybenzonitrile + hydroxylamine hydrochloride, catalyst (MgO or KF), microwave irradiation Formation of 2-methoxyphenyl amidoxime intermediate High yield; short reaction time
2 Amidoxime + acyl chloride or ester + coupling agent (e.g., EDC) in acetonitrile Cyclization to form 1,2,4-oxadiazole ring Good yield, mild conditions
3 Reaction of oxadiazole intermediate with piperidine or piperidine derivative Introduction of piperidine substituent Moderate to good yield
4 Treatment with 4N HCl in dioxane at room temperature for 1 hour Formation of hydrochloride salt Quantitative yield (100%)

Reaction Conditions and Optimization

  • The cyclization step benefits from polar aprotic solvents and mild heating or microwave irradiation to improve yield and reduce reaction time.
  • Coupling reagents and catalysts are chosen to minimize side reactions and facilitate purification.
  • The hydrochloride salt formation is straightforward and typically quantitative under mild acidic conditions.

Summary Table of Key Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Limitations
Amidoxime formation Nitrile + hydroxylamine hydrochloride Hydroxylamine HCl, catalyst (MgO, KF) High yield, microwave-assisted fast reaction Requires pure nitrile precursor
Oxadiazole ring cyclization Amidoxime + acyl chloride/ester + coupling agent EDC, DCC, CDI in polar aprotic solvent Good yields, mild conditions, microwave-assisted Purification can be challenging
Piperidine substitution Nucleophilic substitution or cyclization Piperidine or derivatives Straightforward, moderate yields Possible side reactions
Hydrochloride salt formation Treatment with HCl in dioxane 4N HCl in dioxane Quantitative yield, stable salt Requires solvent removal

Q & A

Q. How can researchers optimize the synthesis of 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride?

Methodological Answer: Synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : React 2-methoxybenzamide derivatives with hydroxylamine to form intermediate hydroxamic acids, followed by cyclization using reagents like POCl₃ or EDCI .

Piperidine Coupling : Introduce the piperidine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether.
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water). Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (C=N-O peaks at ~160-170 ppm) and piperidine proton environments (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 306.1215 for C₁₅H₁₈ClN₃O₂).
  • FTIR : Identify functional groups (e.g., C-O-C stretch at 1250 cm⁻¹ for methoxyphenyl) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Q. How should researchers handle and store this compound safely in the lab?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; if exposed, rinse with water for 15 minutes .
  • Storage : Keep in airtight, light-resistant containers at –20°C. Ensure compatibility with glass or HDPE materials to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stability : Heat samples at 40–80°C for 24–72 hours and analyze degradation products via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
    • pH Stability : Incubate in buffers (pH 1–12) at 37°C. Monitor hydrolysis of the oxadiazole ring using UV-Vis spectroscopy (λ = 270 nm) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use ³H-labeled analogs to assess affinity for CNS targets (e.g., σ receptors) .
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
  • Molecular Docking : Perform simulations (AutoDock Vina) to predict binding poses with homology-modeled receptors .

Q. What methodologies are suitable for resolving contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations) using statistical tools (ANOVA, p < 0.05).
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293, passage number: 15–20) to control for experimental variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Q. What advanced toxicological profiling methods are recommended for preclinical studies?

Methodological Answer:

  • Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–300 mg/kg) with histopathological analysis .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) to assess mutagenic potential .
  • Cardiotoxicity Screening : Use hERG channel inhibition assays (patch-clamp electrophysiology) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

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